Product packaging for Methylmercury cysteine(Cat. No.:CAS No. 12628-19-2)

Methylmercury cysteine

Cat. No.: B224665
CAS No.: 12628-19-2
M. Wt: 335.78 g/mol
InChI Key: OMYFBIZVJYGJJA-JIZZDEOASA-M
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Description

Significance within Global Mercury Biogeochemistry

The global mercury cycle is a complex process involving atmospheric transport, deposition, and various transformations in terrestrial and aquatic ecosystems. mdpi.com A critical step in this cycle is the microbial methylation of inorganic mercury to the more toxic and bioaccumulative methylmercury (B97897), a process primarily carried out by anaerobic microorganisms like sulfate- and iron-reducing bacteria in sediments and water bodies. wikipedia.orgfrontiersin.org

Once formed, methylmercury readily complexes with thiol-containing molecules. Complexes with low-molecular-weight thiols, such as methylmercury-cysteine, are key species excreted by these methylating microbes. nih.gov As MeHg-Cys diffuses into different environmental compartments, it can undergo ligand exchange with dissolved organic matter (DOM), a process that influences its speciation and subsequent bioavailability to organisms like phytoplankton. nih.gov The competitive binding kinetics between MeHg-Cys and DOM are significantly influenced by the concentration of thiol groups within the DOM. nih.gov This interaction underscores the central role of methylmercury cysteine in dictating the fate, transport, and ultimate entry of methylmercury into aquatic food webs. nih.gov

Interdisciplinary Research Contexts

The study of this compound necessitates an interdisciplinary approach, drawing from fields such as environmental chemistry, toxicology, biochemistry, and molecular biology. medwinpublishers.com Research in this area seeks to understand the molecular mechanisms of mercury toxicity, the influence of other chemical species, and potential remediation strategies. stanford.edu The concept of "molecular mimicry" is a cornerstone of this research, postulating that the methylmercury-cysteine complex is mistaken for the essential amino acid methionine by biological transport systems. acs.orgnih.gov This mimicry facilitates its uptake and distribution throughout the body. wikipedia.orgacs.org

Furthermore, advanced analytical techniques such as mass spectrometry and X-ray absorption spectroscopy are employed to elucidate the structure of methylmercury-cysteine complexes in solution. nih.gov Computational chemistry is also utilized to compare the structures of these complexes with naturally occurring amino acids to understand the basis of molecular mimicry. nih.gov The toxicological effects of methylmercury-cysteine are investigated at the cellular level, examining its impact on mitochondrial function, oxidative stress, and autophagy in various cell types, including placental cells. mdpi.comnih.gov

Chemical and Structural Properties

The interaction between the methylmercury cation (CH₃Hg⁺) and the amino acid L-cysteine results in the formation of a stable complex, L-cysteinato(methyl)mercury(II). nih.gov This complex is characterized by a strong bond between the mercury atom and the sulfur atom of the cysteine residue. wikipedia.orgstanford.edu

Structural Analysis of the Methylmercury-Cysteine Complex

Analytical Methodologies

The detection and quantification of methylmercury-cysteine in environmental and biological samples require sensitive and specific analytical techniques.

Spectroscopic and Chromatographic Techniques

Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a powerful tool for monitoring the kinetics of competitive binding between methylmercury-cysteine and other ligands, such as dissolved organic matter. nih.gov This technique allows for the separation of different mercury species and their highly sensitive detection. nih.gov

Environmental Formation, Transport, and Fate

The formation of methylmercury-cysteine is a key process in the environmental cycling of mercury.

Formation in Aquatic and Terrestrial Systems

Methylmercury is produced by anaerobic microbes in aquatic and terrestrial environments. wikipedia.orgfrontiersin.org Following its formation, it readily binds to available thiol-containing molecules, with cysteine being a prominent ligand. wikipedia.orgnih.gov The formation of the methylmercury-cysteine complex is influenced by the metabolic activity of microorganisms and the availability of cysteine. nih.gov

Role in Environmental Transport and Bioavailability

The methylmercury-cysteine complex is a crucial species in the transport of methylmercury from its site of formation into the broader environment. nih.gov Its interaction with dissolved organic matter in surface waters is a critical factor controlling the speciation and bioavailability of methylmercury to phytoplankton, the base of many aquatic food webs. nih.gov The kinetics of this ligand exchange are dependent on the thiol content of the dissolved organic matter. nih.gov

Biological Interactions and Molecular Toxicology

The toxic effects of methylmercury are largely mediated by its ability to enter cells and interact with cellular components, a process facilitated by its complexation with cysteine.

Uptake and Transport via Amino Acid Transporters

A significant body of research supports the theory that methylmercury-cysteine is transported across biological membranes via amino acid transporters. acs.org This "molecular mimicry" allows the complex to be mistaken for the amino acid methionine, thereby gaining entry into cells. acs.orgphysiology.org Studies have shown that the methylmercury-L-cysteine complex is a substrate for the L-type large neutral amino acid transporter (LAT) system. acs.orgphysiology.org This mechanism is responsible for its transport across critical biological barriers, such as the blood-brain barrier. physiology.org

Molecular Mechanisms of Toxicity

Once inside the cell, methylmercury is believed to exert its toxic effects by binding to the sulfhydryl groups of critical enzymes and structural proteins, altering their structure and inactivating their function. libretexts.org Research on cultured placental cells has shown that methylmercury-cysteine can alter mitochondrial function, decrease autophagy and mitophagy, and increase oxidative stress. mdpi.comnih.gov The binding of methylmercury to the cysteine and selenocysteine (B57510) residues of antioxidant enzymes like glutathione (B108866) peroxidase and thioredoxin reductase is a key postulated mechanism of its toxicity. acs.org

Research Findings on Methylmercury-Cysteine

Kinetic Data on Transport and Binding

Studies on the transport of methylmercury-cysteine across the blood-brain barrier in rats have demonstrated saturable transport kinetics. physiology.org

Kinetic ParameterValue
Apparent Michaelis constant (Km)0.39 mM
Maximum velocity (Vmax)33 nmol/min/g
Data from studies on 203Hg uptake in the brain after injection of Me203Hg-L-cysteine complex. physiology.org

In cultured placental (BeWo) cells, the uptake of [¹⁴C]-MeHg-Cys was also found to be time-dependent and saturable. researchgate.net

In Vitro Studies on Cellular Effects

Mitochondrial Viability: Exposure of BeWo cells to methylmercury-cysteine resulted in a concentration-dependent decrease in mitochondrial membrane potential. nih.gov

Oxidative Stress: Methylmercury-cysteine exposure leads to increased oxidative stress in placental trophoblasts. mdpi.com

Autophagy: Exposure to methylmercury-cysteine can lead to a decrease in autophagy in BeWo cells, suggesting an inhibition or degradation of the autophagic machinery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42Cl6O12Ti3 B224665 Methylmercury cysteine CAS No. 12628-19-2

Properties

CAS No.

12628-19-2

Molecular Formula

C30H42Cl6O12Ti3

Molecular Weight

335.78 g/mol

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoate;methylmercury(1+)

InChI

InChI=1S/C3H7NO2S.CH3.Hg/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H3;/q;;+1/p-1/t2-;;/m0../s1

InChI Key

OMYFBIZVJYGJJA-JIZZDEOASA-M

SMILES

C[Hg+].C(C(C(=O)[O-])N)S

Isomeric SMILES

C[Hg+].C([C@@H](C(=O)[O-])N)S

Canonical SMILES

C[Hg+].C(C(C(=O)[O-])N)S

Synonyms

methylmercuric cysteine
methylmercury cysteine
methylmercury cysteine, (L-cysteinato-S)-isome

Origin of Product

United States

Formation and Speciation of Methylmercury Cysteine Complexes

Microbial Pathways of Methylmercury (B97897) Formation Mediating Cysteine Complexation

Role of hgcAB Gene Cluster in Microbial Methylation

The microbial methylation of mercury is contingent upon the presence of the hgcAB gene cluster. ornl.govnih.gov This two-gene cluster is considered a reliable predictor of a microorganism's ability to methylate mercury. nih.govacs.org The genes hgcA and hgcB encode for two essential proteins: HgcA, a corrinoid protein that acts as the methyl carrier, and HgcB, a ferredoxin-like protein that serves as an electron donor to HgcA. ornl.govasm.org The deletion of either of these genes has been shown to eliminate the capacity for mercury methylation in bacteria such as Desulfovibrio desulfuricans ND132 and Geobacter sulfurreducens PCA. ornl.govasm.org

Structurally, HgcA contains a corrinoid-binding domain and a transmembrane domain, while HgcB is a dicluster ferredoxin. osti.gov It is hypothesized that conserved cysteine residues within HgcB are crucial for shuttling inorganic mercury (Hg(II)) or methylmercury to HgcA for the methylation reaction to occur. osti.gov Site-directed mutagenesis studies have confirmed the importance of specific cysteine residues in both HgcA and HgcB for the methylation process. asm.org For instance, the strictly conserved Cys93 in HgcA is vital, and in HgcB, Cys73 and one of the two conserved cysteines at the C-terminus are necessary for methylation. asm.org

Influence of Anaerobic Microorganisms on Cysteine-Mediated Mercury Availability

Anaerobic microorganisms are the primary mediators of mercury methylation in the environment. acs.org The presence of cysteine has been shown to significantly enhance the rate of mercury methylation by bacteria like Geobacter sulfurreducens. researchgate.net The formation of a mercury-cysteine complex facilitates both the uptake of inorganic mercury by the bacteria and the subsequent enzymatic conversion to methylmercury, which is then released. researchgate.net This suggests that microbial uptake and methylation of mercury are more tightly controlled by biological mechanisms involving specific mercury complexes than previously thought. researchgate.net

However, the effect of cysteine can be complex and dependent on its concentration and the specific microbial strain. While moderate concentrations of cysteine (10–500 μM) can enhance Hg(II) methylation, in some mutant strains of G. sulfurreducens PCA (ΔomcBESTZ), the addition of cysteine has been observed to inhibit methylation. acs.orgornl.govwalisongo.ac.id This highlights that competitive interactions between microbial cells and complexing thiol ligands like cysteine can control the microbial uptake of mercury and the production of methylmercury. ornl.gov

Effects of Labile Organic Matter on Microbial Methylation

Labile organic matter serves as a crucial factor influencing microbial mercury methylation by stimulating the activity of methylating bacteria. nih.gov The introduction of a labile carbon source can promote the production of methylmercury. nih.gov Dissolved organic matter (DOM), the mobile fraction of soil organic matter, can increase methylmercury production, particularly under sulfidic conditions, by enhancing the bioavailability of mercury to microorganisms. researchgate.net Studies have shown that additions of organic matter can lead to increased methylmercury concentrations in porewater. nih.gov The type of organic matter also plays a role, with some studies suggesting that autochthonous (internally produced) carbon may be a stronger driver for mercury methylation than allochthonous (externally derived) carbon. nih.gov

Environmental Chemical Speciation and Transformations

Once formed, methylmercury cysteine complexes are subject to further transformations in the environment, primarily through interactions with dissolved organic matter.

Ligand Exchange Dynamics with Dissolved Organic Matter (DOM)

Complexes of methylmercury with low-molecular-weight thiols, such as methylmercury-cysteine (MeHg-Cys), are key species excreted by anaerobic mercury-methylating microbes. acs.orgnih.gov As these complexes diffuse into surface waters, they undergo ligand exchange processes with dissolved organic matter (DOM) under non-sulfidic conditions. acs.orgnih.gov This exchange inevitably alters the chemical speciation of methylmercury, which in turn affects its bioavailability to organisms like phytoplankton. acs.orgnih.gov The binding of mercury to DOM is a critical factor controlling its mobility and bioavailability in aquatic ecosystems. acs.org

Impact of Thiol Moieties in DOM on Methylmercury-Cysteine Binding Kinetics

The kinetics of the competitive binding between methylmercury-cysteine and DOM are significantly influenced by the abundance of thiol functional groups within the DOM. acs.orgnih.gov Research has demonstrated a direct relationship between the concentration of thiol moieties in DOM and the rate of ligand exchange. For instance, in one study, a thiol concentration of 0.97 μmol of thiol per gram of carbon resulted in a competitive binding rate constant (k value) of 0.30 h⁻¹, while a higher thiol concentration of 49.34 μmol of thiol per gram of carbon led to a significantly faster rate constant of 3.47 h⁻¹. acs.orgnih.gov This time-dependent competitive binding of DOM with methylmercury-cysteine has been shown to inhibit the adsorption and uptake of methylmercury by cyanobacteria, an effect that is amplified with increased thiol abundance in the DOM. acs.orgnih.gov These findings underscore the critical role of DOM-associated thiols in dictating the fate, transport, and bioconcentration of methylmercury in aquatic environments. acs.orgnih.gov

ParameterValueReference
Thiol Concentration in DOM 0.97 µmol (g C)⁻¹ acs.orgnih.gov
Competitive Binding Rate Constant (k) 0.30 h⁻¹ acs.orgnih.gov
Thiol Concentration in DOM 49.34 µmol (g C)⁻¹ acs.orgnih.gov
Competitive Binding Rate Constant (k) 3.47 h⁻¹ acs.orgnih.gov

Photochemical and Dark Reaction-Mediated Transformations

The transformation of methylmercury-cysteine complexes is significantly influenced by the presence of light. Studies involving L-cysteine capped cadmium selenide (CdSe) nanoparticles have provided insight into these processes. When mixtures of methylmercury and these nanoparticles were exposed to light, a rapid and nearly complete transformation of methylmercury (MeHg) into inorganic mercury (HgII) was observed. frontiersin.org This photodegradation is believed to be initiated by electron transfer facilitated by the irradiated nanoparticles. frontiersin.org

In contrast, experiments conducted in the dark showed minimal degradation of methylmercury. frontiersin.org However, some transformation can still occur under dark conditions. It is thought that the dissociation of L-cysteine from the nanoparticle surface can expose the methylmercury to the nanoparticle's core structure, accelerating its reaction with cadmium selenide and leading to its transformation. frontiersin.org The precipitation of mercury selenide (HgSe) is also suggested to accelerate the degradation of MeHg. frontiersin.org

Interactive Table: Transformation of Methylmercury with L-cysteine Capped Nanoparticles Below are the results from an experiment tracking the transformation of Methylmercury (MeHg) into inorganic mercury (HgII) in the presence of L-cysteine capped CdSe nanoparticles under light and dark conditions.

ConditionInitial MeHg (peak area)Final MeHg (peak area)Final HgII (peak area)% Transformation
Dark Exposure 3,5503,550126~3.5%
Light Exposure 3,5501103,023>95%
Data derived from graphical representations in scientific literature. frontiersin.org

Synthesis and Characterization of Methylmercury-Thiol Complexes

The synthesis of mercury(II)-thiolate complexes, such as those with cysteine, can be achieved by reacting a mercury(II) salt with the desired thiol compound. researchgate.net For example, mercury(II) complexes with the general formulas [Hg(RS)Cl2]− and [Hg(RS)2] have been prepared using thiols like cysteine. researchgate.net

Characterization of these complexes is essential to confirm their structure and the nature of the metal-ligand bond. Spectroscopic methods are commonly employed for this purpose. researchgate.net

Infrared (IR) Spectroscopy: The absence of the S–H vibration in the IR spectrum of the product indicates that coordination between mercury(II) and the thiolate has occurred through the sulfur atom. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In 13C NMR, significant downfield shifts in the resonance for the carbon atom adjacent to the sulfur (C–S) also suggest coordination at the sulfur atom. researchgate.net

Similar synthetic and characterization approaches have been used for analogous methylmercury-selenoamino acid complexes, which have been shown to be structurally and chemically similar to their sulfur counterparts. researchgate.net

Development of Analytical Standards for Methylmercury-Cysteinate

Accurate quantification of methylmercury in environmental and biological samples requires reliable analytical standards and methods. L-cysteine plays a critical role in the development of these standards and analytical procedures for mercury speciation. researchgate.netmdpi.com

L-cysteine is frequently used as a complexing agent to extract mercury species from samples. researchgate.net It is also used to stabilize methylmercury in solutions. Research has shown that L-cysteine can both stabilize and, depending on concentration and time, de-alkylate methylmercury. researchgate.net Therefore, its use must be carefully controlled; for instance, it is recommended that extracts containing methylmercury be analyzed within 8 hours of preparation to ensure accuracy. fda.gov

In analytical techniques like high-performance liquid chromatography coupled to inductively coupled plasma-mass spectrometry (HPLC-ICP-MS), L-cysteine is a key component of the mobile phase used to separate different mercury species. mdpi.comfda.gov Standard solutions of methylmercury for calibration are often prepared in a diluent containing L-cysteine to ensure the stability and proper chromatographic behavior of the analyte. mdpi.com

Interactive Table: Example Compositions for Methylmercury Analysis Solutions The following table shows typical components of solutions used in the extraction and analysis of methylmercury, highlighting the central role of L-cysteine.

Solution TypeComponent 1Component 2Component 3Component 4
Extraction Solution Hydrochloric Acid (0.10%)L-cysteine (0.05%)2-mercaptoethanol (0.10%)Purified Water
Mobile Phase Ammonium (B1175870) Acetate (B1210297) (0.06 mol/L)L-cysteine (0.40% m/v)2-mercaptoethanol (0.05% v/v)Methanol (5.0% v/v)
Component concentrations are illustrative and may be optimized for specific methods. mdpi.com

Biomolecular Interactions and Complexation Mechanisms

Interaction with Thiols and Selenols

Methylmercury (B97897) exhibits a strong predilection for sulfur- and selenium-containing functional groups, which are prevalent in biological systems. This high affinity dictates its toxicokinetics and toxicodynamics.

Methylmercury demonstrates a remarkably high affinity for the sulfhydryl (-SH) group of cysteine and the selenohydryl (-SeH) group of selenocysteine (B57510). nih.govnih.gov The bond formed between methylmercury and the sulfur of cysteine is a covalent one. jst.go.jp This strong interaction is a cornerstone of its biological activity. scm.com The affinity for selenohydryl groups is even greater than that for sulfhydryl groups. nih.gov The order of binding affinity for methylmercury with various coordination groups has been established as SeH > SH ≥ Se-Se > NH2 > S-S, SeCH3, SCH3. nih.gov This preferential binding is attributed to the high covalency of the CH3Hg-Se bond. nih.gov

This strong binding to cysteine is fundamental to the bioaccumulation and transport of methylmercury. bris.ac.uk The methylmercury-cysteine complex can mimic the essential amino acid methionine, allowing it to be transported across biological membranes, including the blood-brain barrier, via amino acid transporters. wikipedia.orgnih.gov

Table 1: Binding Affinity of Methylmercury for Different Functional Groups

Functional Group Relative Binding Affinity
Selenohydryl (-SeH) Highest
Sulfhydryl (-SH) High
Seleno-selenium (-Se-Se) Moderate
Amino (-NH2) Lower
Disulfide (-S-S) Lower
Selenomethyl (-SeCH3) Lower
Thiomethyl (-SCH3) Lower

The interaction between methylmercury and cysteine results in the formation of a primary adduct, methylmercury-cysteine (CH3Hg-Cys). nih.gov However, the complexation does not necessarily stop at a 1:1 stoichiometry. Higher coordination complexes can also be formed, such as CH3Hg(SCys)2 and CH3Hg(SCys)3, where two or three cysteine molecules bind to a single methylmercury atom. nih.gov Furthermore, multinuclear complexes like (CH3Hg)2SCys have been reported, involving two methylmercury atoms binding to one cysteine molecule. nih.gov The formation of these various adducts and complexes is crucial in the metabolism and transport of mercury in vivo. nih.gov

In biological fluids, methylmercury-cysteine exists in a dynamic equilibrium with other thiol-containing molecules. There is competitive binding between methylmercury and both low molecular weight (LMW) thiols, such as glutathione (B108866) (GSH), and high molecular weight (HMW) thiols, like albumin and other proteins. elsevierpure.comnih.gov

Glutathione, the most abundant LMW thiol in cells, readily reacts with methylmercury. nih.gov Similarly, albumin, a major HMW thiol-containing protein in blood plasma, is a primary binding site for methylmercury. nih.govelsevierpure.com The exchange of methylmercury between these different thiol groups is a rapid, diffusion-controlled process. nih.gov This ligand exchange is critical as it influences the distribution, transport, and ultimately the toxicity of methylmercury within the body. nih.govacs.org

Protein and Enzyme Interactions

The interaction of methylmercury with proteins and enzymes is a direct consequence of its high affinity for sulfhydryl groups, leading to significant structural and functional alterations.

Cysteine residues are integral components of many proteins, and their sulfhydryl groups are primary targets for methylmercury. nih.govresearchgate.net The binding of methylmercury to these sulfhydryl groups, a process termed S-mercuration, results in the formation of protein adducts. jst.go.jp This interaction is not limited to a specific class of proteins; numerous enzymes, structural proteins, and transport proteins containing accessible cysteine residues are susceptible. elsevierpure.com For instance, methylmercury has been shown to bind to the sulfhydryl groups of tubulin, a protein essential for microtubule formation. nih.gov

The covalent binding of methylmercury to cysteine residues within a protein can induce significant conformational changes, thereby altering the protein's three-dimensional structure. nih.govnih.gov These structural alterations can lead to the misfolding of proteins and a subsequent loss of their biological function. nih.govacs.org The disruption of noncovalent interactions crucial for protein folding and stability is a key mechanism by which methylmercury exerts its toxic effects. nih.gov Such conformational changes can inactivate enzymes, disrupt cellular transport mechanisms, and interfere with cell signaling pathways. nih.govnih.gov

Table 2: Examples of Proteins Affected by Methylmercury Binding and Consequent Functional Alteration

Protein/Enzyme Family Functional Role Consequence of Methylmercury Binding
Tubulin Microtubule formation, cell structure Inhibition of microtubule assembly
Glutathione Peroxidase Antioxidant defense Inhibition of enzyme activity, increased oxidative stress
Thioredoxin Reductase Redox regulation Inhibition of enzyme activity
Various enzymes Catalysis of biochemical reactions Inactivation and disruption of metabolic pathways
Transport proteins Movement of substances across membranes Altered transport function
Structural proteins Maintenance of cell shape and integrity Disruption of cellular architecture

1 Binding to DNA Bases and Phosphate (B84403) Backbone

Methylmercury has the capacity to affect the structure and function of DNA through direct binding to its fundamental components. nih.gov It has been shown to interact with both the nitrogenous bases and the phosphate backbone of the DNA molecule. nih.gov This interaction can lead to significant cellular damage, including DNA strand breaks and interference with critical processes such as DNA replication and repair mechanisms. nih.gov

The formation of a methylmercury-cysteine complex is a crucial aspect of its bioavailability and distribution within the cell, allowing it to reach the nucleus and interact with genetic material. acs.org While the precise molecular details of the methylmercury cysteine complex binding to DNA are still an area of active research, the genotoxic effects of methylmercury are well-documented. acs.org The interaction of methylmercury with DNA is considered a basis for its genotoxicity. acs.org The binding properties can be influenced by the specific ligands complexed with methylmercury. acs.orgdiva-portal.org For instance, methylmercury chloride can interact with cysteine to form the bioavailable methylmercury-S-cysteine. acs.orgdiva-portal.org This complex can then participate in ligand exchange reactions with other biomolecules, including the components of DNA. acs.orgdiva-portal.org

Transport and Translocation Mechanisms of Methylmercury Cysteine

Cellular Membrane Transport Systems

The entry of methylmercury-cysteine into cells is not a simple process of diffusion but is largely mediated by specific transport systems embedded within the cell membrane. These systems are typically responsible for the uptake of essential nutrients, such as amino acids.

Role of L-type Large Neutral Amino Acid Transporters (LAT1, LAT2)

Research has identified the L-type large neutral amino acid transporters, specifically LAT1 and LAT2, as primary conduits for the cellular uptake of the methylmercury-L-cysteine complex. nih.govportlandpress.comnih.gov These transporters are heterodimers, composed of a light chain (LAT1 or LAT2) and a heavy chain (4F2hc). mdpi.com Studies using Xenopus laevis oocytes that expressed human LAT1-4F2hc or LAT2-4F2hc showed a significantly increased uptake of methylmercury (B97897) when it was administered as an L-cysteine complex. portlandpress.comnih.gov This facilitated transport mechanism allows methylmercury to exploit the cell's natural uptake pathways for large, neutral amino acids. researchgate.net The expression of these transporters in various tissues, including the placenta and the blood-brain barrier, explains the widespread distribution of methylmercury throughout the body. mdpi.comtechniumscience.comnih.gov Further studies in CHO-k1 cells confirmed that overexpression of LAT1 enhanced the uptake of the methylmercury-L-cysteine conjugate, while knocking down LAT1 reduced its uptake. nih.govnih.gov

Substrate Specificity for L-Cysteine and Homocysteine Conjugates

The transport of methylmercury via LAT transporters exhibits a high degree of substrate specificity. The transporters preferentially recognize and transport methylmercury when it is complexed with L-cysteine or D,L-homocysteine. portlandpress.comnih.govtheadl.com In contrast, complexes with D-cysteine, N-acetyl-L-cysteine, or penicillamine (B1679230) are not effectively transported by LAT1 and LAT2. portlandpress.comnih.govtheadl.com This stereospecificity for the L-enantiomorph of cysteine underscores the selective nature of the transport system. acs.org The ability of the transporters to also recognize the homocysteine conjugate suggests that the structural features of the amino acid portion of the complex are critical for binding and translocation. tandfonline.com

Competitive Inhibition of Transport by Endogenous Amino Acids (e.g., L-Methionine, Leucine, Phenylalanine)

The transport of the methylmercury-L-cysteine complex through LAT transporters can be competitively inhibited by other large neutral amino acids. This provides strong evidence that methylmercury-cysteine is acting as a substrate for these transporters. Endogenous amino acids such as L-methionine, leucine, and phenylalanine have been shown to significantly reduce the uptake of the methylmercury-L-cysteine conjugate. nih.govtheadl.comacs.org For instance, in the presence of excess L-methionine, the uptake of L-cysteine-conjugated methylmercury was markedly decreased in cells overexpressing LAT1. nih.govnih.gov This competition for the same transport sites highlights the molecular mimicry at play, where the toxic metal complex effectively masquerades as a nutrient. nih.gov

Passive Diffusion versus Facilitated Transport Mechanisms

While it was once thought that methylmercury's rapid movement across cell membranes was due to simple passive diffusion, recent evidence strongly supports the predominance of facilitated transport. nih.govportlandpress.comtheadl.com Studies have shown that the uptake of methylmercury-cysteine is a saturable process, a hallmark of carrier-mediated transport rather than passive diffusion. acs.orgtandfonline.com Furthermore, reducing the temperature to 4°C, which inhibits active transport processes, significantly decreases the uptake of methylmercury-cysteine conjugates. tandfonline.com While some passive diffusion of neutral mercury complexes may occur, facilitated diffusion and active transport are the primary mechanisms for methylmercury-cysteine's entry into cells. researchgate.nettechniumscience.comscirp.org Research on placental cells indicates that sodium-independent amino acid carriers are the main contributors to methylmercury-cysteine uptake. mdpi.comnih.gov

Molecular Mimicry Theory in Cellular Uptake

The concept of molecular mimicry is central to understanding how methylmercury-cysteine gains access to cells. acs.org This theory posits that the methylmercury-cysteine complex structurally resembles essential molecules, thereby deceiving cellular transport systems into facilitating its entry. acs.orgnih.gov

Structural Similarities with Methionine and Cystine for Transporter Recognition

Research Findings on Methylmercury-Cysteine Transport

TransporterSubstrate(s)Key FindingsReferences
LAT1 Methylmercury-L-cysteine, L-methionine, Leucine, PhenylalanineEnhanced uptake in overexpressing cells; inhibited by L-methionine. portlandpress.comnih.govnih.govnih.gov
LAT2 Methylmercury-L-cysteine, L-methionine, Leucine, PhenylalanineEnhanced uptake in oocytes; comparable affinity to methionine. portlandpress.comnih.govmdpi.com

Kinetic Parameters of Methylmercury-L-Cysteine Transport

TransporterSubstrateApparent Affinity (Km)Maximum Velocity (Vmax)References
LAT1 Methylmercury-L-cysteine98 ± 8 µMHigher than methionine portlandpress.comnih.govtheadl.com
LAT1 L-methionine99 ± 9 µM- portlandpress.comnih.govtheadl.com
LAT2 Methylmercury-L-cysteine64 ± 8 µMHigher than methionine portlandpress.comnih.govtheadl.com
LAT2 L-methionine161 ± 11 µM- portlandpress.comnih.govtheadl.com

Organismal and Tissue-Specific Translocation of Methylmercury-Cysteine

The complex formed between methylmercury (MeHg) and the amino acid L-cysteine is a critical factor in the element's mobility and accumulation within organisms. This complex utilizes existing biological transport systems, leading to its translocation across significant physiological barriers and preferential deposition in specific tissues.

Preferential Accumulation in Specific Tissues (e.g., Brain, Liver, Kidney, Red Blood Cells)

Once in the bloodstream, the form of methylmercury influences its distribution and accumulation patterns in various tissues. The transport of the MeHg-L-cysteine complex is tissue-specific. nih.gov

In animal studies, the administration of the pre-formed MeHg-Cys complex resulted in significantly higher mercury concentrations in the brain (cortex and cerebellum) and liver compared to the administration of methylmercury alone. nih.govresearchgate.net Conversely, renal mercury accumulation was found to be lower in mice treated with the MeHg-Cys complex than in those treated only with methylmercury. nih.govresearchgate.net This suggests that the cysteine conjugate specifically facilitates uptake into the brain and liver while reducing its sequestration by the kidneys. nih.gov

In the blood, a significant portion of methylmercury, about 90%, is found in red blood cells, where it binds to sulfhydryl groups on hemoglobin. acs.orgjpmph.orgnih.gov After absorption from the gastrointestinal tract, methylmercury readily combines with cysteine and is transported into red blood cells. jpmph.orgnih.gov

Tissue Effect of MeHg-Cysteine Complex Administration (vs. MeHg alone) Relevant Findings
Brain (Cortex, Cerebellum) Increased Hg AccumulationThe complex facilitates transport across the blood-brain barrier, leading to higher deposition. nih.govresearchgate.net
Liver Increased Hg AccumulationThe liver shows preferential uptake of the MeHg-Cys complex. nih.govresearchgate.net
Kidney Decreased Hg AccumulationThe complex appears to be less readily taken up or retained by renal tissue. nih.govresearchgate.net
Red Blood Cells High Affinity BindingApproximately 90% of blood MeHg is distributed in red blood cells, bound to hemoglobin. acs.orgnih.gov

Translocation within Plant Systems (e.g., Rice Plants)

In plant systems, particularly rice (Oryza sativa), cysteine plays a crucial role in the uptake and translocation of methylmercury from the soil into the edible portions of the plant. nih.govacs.org The presence of cysteine in the growth medium has been shown to facilitate both the uptake of MeHg by rice roots and its subsequent translocation to the shoots. nih.govacs.org

This has led to the hypothesis of a co-transportation mechanism, where MeHg and cysteine move together within the plant. nih.govacs.org Evidence suggests that methylmercury absorbed by the roots complexes with cysteine, and this conjugate is then transported to other plant tissues, including the stalk, leaves, and, most notably, the polished rice grain. acs.orgresearchgate.net The translocation factor of cysteine mirrors that of methylmercury, reinforcing the idea that they share a similar transport pathway within the rice plant. nih.govacs.org This process is likely mediated by amino acid transporters in the plant that recognize the MeHg-cysteine complex. acs.org

Geochemical Association and Molar Ratios with Cysteine in Plant Tissues

A strong geochemical link exists between methylmercury and cysteine in rice plants. nih.gov Studies have found a significant positive correlation between the concentrations of MeHg and cysteine in various rice tissues, with the strongest correlation observed in polished rice. nih.govacs.orgacs.org This indicates that the accumulation of methylmercury in the rice grain is closely tied to the presence of cysteine. nih.gov

The molar ratio of methylmercury to cysteine is not uniform throughout the plant and appears to influence the distribution of the toxin. acs.org Research conducted in mercury-contaminated areas has shown that different rice tissues exhibit distinct MeHg/Cys molar ratios. acs.orgacs.org The highest ratios are often found in the root and the polished rice, which correlates with the distribution of MeHg concentration. acs.org This variation in molar ratios across tissues suggests a tissue-specific mechanism for the accumulation of the MeHg-cysteine complex and that the level of cysteine can directly affect the amount of methylmercury that accumulates in different parts of the plant. nih.govacs.org

Rice Tissue Relative MeHg Concentration MeHg:Cysteine Association Significance of Molar Ratio
Root HighStrong positive correlationHighest MeHg/Cys ratio observed, indicating initial uptake and complexation. acs.org
Stalk LowerPositive correlationIntermediate MeHg/Cys ratio, acts as a translocation pathway. acs.org
Leaf LowestPositive correlationLowest MeHg/Cys ratio observed. acs.org
Polished Rice (Grain) HighestStrongest positive correlationHigh MeHg/Cys ratio, indicating final accumulation site. nih.govacs.orgacs.org

Environmental Transport and Trophic Transfer Dynamics

Uptake by Primary Producers

The initial entry of methylmercury (B97897) into the aquatic food web is a critical step, primarily occurring through uptake by primary producers such as phytoplankton and cyanobacteria. The bioavailability of methylmercury for this uptake is significantly influenced by its chemical speciation in the water.

Mechanisms of Methylmercury-Cysteine Uptake by Phytoplankton and Cyanobacteria

Methylmercury is known to form a complex with the amino acid cysteine, and it is suggested that this methylmercury-cysteine complex may be a key form in which mercury is taken up by phytoplankton. nih.govresearchgate.net The uptake process can occur through both passive and active transport mechanisms across the cell membranes of these microorganisms. nomresearch.cnresearchgate.net Passive diffusion is considered a dominant pathway for the cellular uptake of methylmercury. nomresearch.cnresearchgate.net Once inside the cell, methylmercury strongly binds to sulfhydryl groups in proteins, making it slow to be eliminated. nomresearch.cn

Studies have shown that various phytoplankton species, including diatoms, chlorophytes, cryptophytes, dinoflagellates, coccolithophores, and cyanobacteria, readily accumulate methylmercury from their environment. nih.govnih.gov The rate and extent of this uptake can vary significantly among different algal species, which highlights the importance of the composition of the algal community in controlling the initial concentration of methylmercury at the base of the food web. researchgate.net For instance, research on six different marine phytoplankton species revealed that uptake rate constants, when normalized to cell surface area or volume, were comparable for diatoms, cyanobacteria, and dinoflagellates, and were significantly higher than in other species. nih.gov

Influence of DOM-Associated Thiol Functional Groups on Bioavailability

Dissolved organic matter (DOM) in aquatic systems plays a crucial role in controlling the bioavailability of methylmercury to phytoplankton. repec.orgnih.govuconn.edu Specifically, the concentration of thiol functional groups (RSH) associated with DOM is a key factor. repec.orgnih.govuconn.edu These thiol groups are strong binding sites for methylmercury, and the formation of methylmercury-DOM complexes can reduce its direct uptake by phytoplankton. researchgate.net

Research across a range of aquatic environments, from terrestrial to marine, has demonstrated that the concentration of these DOM-associated thiol groups (DOM-RSH) varies significantly and is a primary determinant of methylmercury bioavailability. repec.orgnih.gov In fact, DOM-RSH concentrations can decrease substantially from terrestrial to marine settings, leading to a systematic increase in methylmercury bioavailability across this continuum. repec.orgnih.gov This suggests that measuring DOM-RSH concentrations can provide a more accurate prediction of methylmercury uptake by phytoplankton compared to using dissolved organic carbon (DOC) as a general proxy. repec.orgnih.govilmexhibitions.com The inverse relationship between DOM-RSH concentration and methylmercury accumulation in phytoplankton underscores the competitive nature of binding between DOM and phytoplankton cell surfaces. researchgate.netilmexhibitions.com

Trophic Transfer and Biomagnification in Aquatic Food Webs

Once methylmercury has entered the food web through primary producers, it is transferred to higher trophic levels as organisms are consumed. This process, known as trophic transfer, leads to the biomagnification of methylmercury, where its concentration increases at successively higher levels of the food chain.

Prediction of Methylmercury Transfer using Tissue Cysteine Content

Given the strong affinity of methylmercury for cysteine, researchers have investigated whether the cysteine content in an organism's tissues can predict the trophic transfer of methylmercury. usgs.govnih.govresearchgate.net Studies in lake food webs have shown a significant positive relationship between the concentration of methylmercury and the protein-bound cysteine content in various taxa. usgs.govnih.gov This suggests that the biomagnification of methylmercury may occur, in part, as the methylmercury-cysteine complex. nih.govresearchgate.net

In a study of six lakes, methylmercury concentrations were found to be significantly and positively related to both cysteine content (with R² values ranging from 0.65 to 0.80) and nitrogen stable isotopes (δ¹⁵N), a common indicator of trophic level. usgs.govnih.gov These findings indicate that tissue cysteine content can be a valuable predictor of methylmercury levels across different trophic positions, offering a mechanistic basis for the observed patterns of biomagnification. nih.govresearchgate.net

Relationship between Methylmercury (MeHg) and Cysteine in Lake Food Webs
Study LocationKey FindingCorrelation (R²)Significance (p-value)Reference
Kejimkujik National Park, Nova Scotia, Canada (Six Lakes)MeHg was significantly and positively related to protein-bound cysteine content across various taxa.0.65 - 0.80<0.001 usgs.gov, nih.gov
Poyang Lake, ChinaA significant positive regression was found between MeHg and cysteine in aquatic organisms.0.64<0.01 nih.gov, researchgate.net

Variability in Assimilation across Diverse Organismal Groups

The efficiency of methylmercury assimilation can vary among different types of organisms. nih.govresearchgate.net Factors such as physiology and diet contribute to this variability. A meta-analysis of freshwater predatory invertebrates revealed that they tend to biomagnify methylmercury less efficiently than vertebrates. nih.govresearchgate.net The biomagnification factors for these invertebrates were estimated to be between 2.1 and 4.3, which is lower than the average factor of 8.3 observed across entire freshwater communities that include vertebrates. nih.govresearchgate.netacs.org

Advanced Academic Methodologies and Theoretical Approaches

Analytical Methods for Methylmercury-Cysteine Speciation

The accurate identification and quantification of methylmercury (B97897) (MeHg) species, particularly its complex with L-cysteine, require sophisticated analytical instrumentation. Hyphenated techniques, which couple a separation method with a sensitive detection method, are the cornerstone of mercury speciation analysis. analytik-jena.com

Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a powerful and widely used technique for mercury speciation. nih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and elemental specificity of ICP-MS. analytik-jena.comnih.gov

In the analysis of the methylmercury-cysteine complex, reversed-phase or cation exchange chromatography is often employed. diva-portal.orgrsc.org The separation mechanism relies on the differential partitioning of mercury species between the mobile and stationary phases. nih.gov For instance, using a cation exchange column, methylmercury complexed with one L-cysteine molecule can be separated from inorganic mercury, which complexes with two L-cysteine molecules, based on their charge difference. diva-portal.org The mobile phase often contains L-cysteine and other reagents like ammonium (B1175870) acetate (B1210297) or ammonium nitrate (B79036) to facilitate the formation of stable complexes and achieve effective separation. nih.govdiva-portal.orgrsc.org

After separation in the HPLC column, the eluent is introduced into the ICP-MS system. The sample is nebulized, vaporized, and ionized in a high-temperature argon plasma. diva-portal.org The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). For mercury, the isotope at m/z 202 is commonly monitored. diva-portal.org This technique offers very low detection limits, often in the parts-per-trillion (ng/L) range, making it suitable for trace-level analysis in various matrices. nih.govresearchgate.net

A typical HPLC-ICP-MS method can separate inorganic mercury and methylmercury in under eight minutes. rsc.org Method detection limits for methylmercury have been reported as low as 10 ng/g in hair samples and 0.86 pg/L in solution. rsc.orgresearchgate.net

Table 1: Example of HPLC-ICP-MS Operating Conditions for Mercury Speciation

Parameter Setting Reference
HPLC System
Column C18 Reverse Phase or Cation Exchange diva-portal.orgrsc.org
Mobile Phase 0.05% v/v mercaptoethanol, 0.4% m/v L-cysteine, 0.06 mol L⁻¹ ammonium acetate, 5% v/v methanol rsc.org
Flow Rate 1 mL/min diva-portal.org
Injection Volume 10 µL diva-portal.org
ICP-MS System
RF Power 1550 W diva-portal.org
Nebulizer Gas Flow 1.05 L/min diva-portal.org
Monitored Isotope 202Hg diva-portal.org
Detection Limit 10 ng/g (in hair) rsc.org

Gas chromatography (GC) coupled with a detector like atomic fluorescence spectrometry (AFS) is another established method for mercury speciation. scispace.com Unlike LC, GC requires the analytes to be volatile. Therefore, a crucial step in the GC analysis of methylmercury is derivatization, which converts the non-volatile methylmercury cation into a volatile compound. vliz.be

Common derivatization agents include sodium tetraethylborate (NaBEt₄) or sodium tetraphenylborate (B1193919), which ethylate or phenylate the mercury species, respectively. vliz.benih.govjst.go.jp The resulting volatile derivatives, such as methylethylmercury, can then be separated on a GC column. iaea.org Following separation, the compounds are atomized in a high-temperature pyrolysis unit, and the elemental mercury is detected by AFS. scispace.com AFS offers high sensitivity and selectivity for mercury, with absolute detection limits reported in the picogram (pg) range. scispace.comnih.gov

GC-AFS systems have been successfully used for the determination of methylmercury in a variety of environmental and biological samples. scispace.comnih.gov Recent advancements include fully automated systems that allow for high sample throughput, which is essential for large-scale monitoring studies. speciation.net These automated methods can achieve extremely low detection limits, down to the femtomolar range (0.0004 ng/kg as Hg) in seawater. nih.gov

Heating vaporization atomic absorption spectrometry (HVAAS) is a technique used for the determination of total mercury and can be adapted for methylmercury analysis after appropriate sample preparation. nih.govnih.gov The methodology typically involves extracting the methylmercury-cysteine complex from the sample matrix.

A common procedure involves solubilizing the sample, followed by extraction of methylmercury into an organic solvent like toluene (B28343) after acidification with hydrobromic acid (HBr). nih.govscispace.com The methylmercury is then back-extracted into an aqueous solution containing L-cysteine, forming the methylmercury-cysteine complex. nih.govnih.gov This aqueous fraction is then introduced into the HVAAS instrument. In the instrument, the sample is heated, causing the vaporization and atomization of the mercury. The ground-state mercury atoms absorb light from a mercury lamp, and the amount of absorption is proportional to the mercury concentration. nih.gov This method has demonstrated good recovery rates (around 95%) and its results for certified reference materials agree well with the certified values. nih.gov

L-cysteine plays a multifaceted and crucial role in the analytical chemistry of methylmercury. Its primary function is as a complexing agent that facilitates the separation and detection of mercury species. atlantis-press.comatlantis-press.com

In liquid chromatography, L-cysteine is often added to the mobile phase. atlantis-press.comatlantis-press.com It forms stable, hydrophilic complexes with both inorganic mercury and methylmercury. atlantis-press.com The formation of these complexes is essential for achieving baseline separation of the different mercury species on a chromatographic column, such as a C18 or cation exchange column. diva-portal.orgatlantis-press.com For example, methylmercury typically forms a 1:1 complex with cysteine (CH₃Hg-Cys), while inorganic mercury can form a 1:2 complex (Hg(Cys)₂). diva-portal.org This difference in stoichiometry and charge allows for their effective separation.

L-cysteine is also vital in sample preparation, where it is used in extraction solutions to quantitatively remove mercury species from complex matrices like hair or fish tissue while maintaining their original chemical form. analytik-jena.comrsc.org Furthermore, in some detection methods like cold vapor generation AFS (CV-AFS), the presence of L-cysteine in the mobile phase can eliminate the need for a post-column oxidation step, simplifying the analytical setup. atlantis-press.com It is believed that L-cysteine weakens the carbon-mercury bond in methylmercury, making it easier to reduce to elemental mercury for detection. acs.org

Effective sample preparation is a critical prerequisite for the accurate speciation analysis of the methylmercury-cysteine complex. The goal is to quantitatively extract the target analyte from the sample matrix without altering its chemical form.

Extraction: For solid biological samples like fish or hair, extraction is necessary to release the methylmercury. Common methods include:

Acidic Extraction: Solutions of hydrochloric acid (HCl) or hydrobromic acid (HBr), often containing L-cysteine, are used to break down the sample matrix and solubilize the mercury species. diva-portal.orgrsc.org Sonication or microwave-assisted extraction (MAE) can be employed to improve efficiency. diva-portal.orgresearchgate.net

Alkaline Digestion: Digestion with a solution like methanolic potassium hydroxide (B78521) (KOH) is also used, particularly before GC analysis. nih.govresearchgate.net

Solvent Extraction: After initial digestion or solubilization, liquid-liquid extraction is often performed. Methylmercury can be extracted into an organic solvent like toluene or benzene, and then back-extracted into an aqueous phase containing L-cysteine for analysis by LC or HVAAS. vliz.benih.govnih.gov

Derivatization: This step is mandatory for GC-based methods to make the methylmercury species volatile. vliz.be

Alkylation/Arylation: The most common approach is to react the methylmercury with a Grignard-like reagent. Sodium tetraethylborate (NaBEt₄), sodium tetrapropylborate, and sodium tetraphenylborate are frequently used to convert methylmercury into volatile methylethylmercury, methylpropylmercury, or methylphenylmercury, respectively. nih.govrsc.orgtandfonline.com This reaction is typically carried out in an aqueous solution, and the volatile derivative is then extracted or purged from the solution for GC injection. nih.govresearchgate.net

Table 2: Overview of Sample Preparation Techniques for Methylmercury Analysis

Technique Description Target Analyte Form Subsequent Analysis Reference
Acidic Extraction Use of HCl or HBr, often with L-cysteine and sonication, to extract from solid matrices. Methylmercury-cysteine complex LC-ICP-MS diva-portal.orgrsc.org
Alkaline Digestion Digestion with methanolic KOH to break down biological tissue. Methylmercury ion GC-based methods nih.govresearchgate.net
Solvent Back-Extraction Extraction into an organic solvent (e.g., toluene) and back-extraction into an aqueous L-cysteine solution. Methylmercury-cysteine complex HVAAS, LC-ICP-MS nih.govnih.gov
Derivatization Reaction with agents like NaBEt₄ to form volatile alkylated mercury species. Volatile methyl(alkyl)mercury GC-AFS, GC-MS nih.goviaea.org

Computational and Quantum Chemical Modeling

Computational methods, particularly quantum chemical modeling based on Density Functional Theory (DFT), provide powerful insights into the structure, stability, and reactivity of the methylmercury-cysteine complex at the molecular level. acs.orgnih.govnih.gov These theoretical approaches complement experimental findings by elucidating details that are difficult or impossible to observe directly.

DFT calculations have been employed to study the interaction between methylmercury (CH₃Hg⁺) and the cysteine residue. acs.orgnih.gov These studies investigate the geometry of the complex, the nature of the mercury-sulfur bond, and the energetic stability of the compound. nih.gov For example, modeling can rationalize the binding of methylmercury to the thiolate group of cysteine and analyze the noncovalent interactions, known as spodium bonds, that may contribute to the stability of the complex within a protein environment. nih.gov

Furthermore, computational models are used to investigate the reactivity of the methylmercury-cysteine adduct. acs.orgnih.gov By calculating activation energies for various reactions, researchers can predict how the binding of methylmercury to cysteine affects its chemical properties. acs.org For instance, studies have explored how complexation with methylmercury influences the peroxide-reducing potential of the cysteine residue, a key aspect of its biological function in antioxidant enzymes. acs.orgnih.govnih.gov The activation strain model is one framework used to rationalize trends in reactivity and understand the influence of the toxicant on the cysteine residue. acs.org These computational insights are crucial for understanding the molecular mechanisms of methylmercury's biological activity. acs.orgnih.gov

Density Functional Theory (DFT) Calculations for Binding and Reactivity

Density Functional Theory (DFT) is a cornerstone computational method for investigating the electronic structure and reactivity of chemical systems, including the methylmercury-cysteine adduct. acs.orgnih.govresearchgate.netnih.gov DFT calculations have been instrumental in understanding the thermodynamics and kinetics of methylmercury binding to the thiol group of cysteine. acs.org Studies have successfully modeled the formation of the CH₃Hg-S-Cys bond, revealing it to be a thermodynamically favorable process. acs.org

Researchers utilize DFT to explore the reactivity of the methylmercury-cysteine complex, particularly its susceptibility to oxidation. acs.orgnih.gov State-of-the-art DFT calculations, often incorporating relativistic effects due to the presence of the heavy mercury atom (e.g., using the Zeroth-Order Regular Approximation, ZORA), are employed to map out reaction pathways. acs.orgnih.govresearchgate.net For instance, DFT studies have investigated the oxidation of the sulfur atom in the complex by reactive oxygen species like hydrogen peroxide, a process relevant to methylmercury's toxic mechanism. acs.orgnih.govnih.gov These calculations provide critical data on activation energies and reaction intermediates, which are essential for understanding the compound's behavior in biological systems. acs.orgresearchgate.net

Computational investigations have also explored the degradation mechanisms of methylmercury-cysteine complexes using DFT. acs.org The calculated free energies of formation for various intermediate steps support experimental findings and help to construct a complete degradation cycle, which is crucial for understanding how selenium can antagonize mercury toxicity. acs.org

A common level of theory used in these studies is the ZORA–BLYP-D3(BJ)/TZ2P, which has been benchmarked for its accuracy in modeling methylmercury chalcogenolate structures and their reactivity. acs.orgnih.govresearchgate.net

Activation Strain Analysis (ASA) for Reaction Mechanisms

To gain deeper, chemically intuitive insights into reaction mechanisms, DFT calculations are often coupled with Activation Strain Analysis (ASA), also known as the Activation Strain Model. acs.orgnih.gov ASA deconstructs the activation energy of a reaction into two key components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). researchgate.net The strain energy is the energy required to deform the reactants from their equilibrium geometry into the geometry they adopt in the transition state, while the interaction energy accounts for the stabilizing interactions between the deformed reactants. researchgate.net

This method has been successfully applied to study the oxidation of methylmercury-cysteine. acs.org By analyzing the strain and interaction profiles along the intrinsic reaction coordinate (IRC), researchers can pinpoint the factors that control the reaction barrier. researchgate.net For example, when comparing the oxidation of protonated cysteine versus methylmercury-cysteine, ASA reveals that the methylmercury complex undergoes faster oxidation primarily due to a more stabilizing interaction energy (ΔE_int). acs.org The analysis shows that replacing the proton with a -HgCH₃ group has a limited effect on the strain energy, as most of the deformation occurs on the oxidizing agent (e.g., H₂O₂). acs.org This detailed energetic breakdown provides a clear rationale for the observed reactivity trends. acs.orgresearchgate.netnih.gov

Solvent-Assisted Proton Exchange (SAPE) Models

Reactions in biological systems occur in an aqueous environment, where solvent molecules, particularly water, can play a direct role in the reaction mechanism. Solvent-Assisted Proton Exchange (SAPE) models are computational approaches that explicitly include solvent molecules to model their participation in proton transfer steps. acs.orgnih.gov

In the context of methylmercury-cysteine reactivity, SAPE models have been used to investigate the oxidation by peroxides. scm.com These models demonstrate that the presence of water molecules can facilitate proton transfer, significantly affecting the activation energy of the reaction. acs.orgscm.com The capacity of the sulfur nucleus to reduce peroxides after methylmercury binding has been investigated using these models, showing that methylmercury-cysteine complexes reduce peroxides at rates intermediate between those of fully protonated and fully deprotonated cysteine. scm.com This finding is crucial for accurately predicting the reactivity of methylmercury-cysteine under physiological conditions. nih.gov For these calculations, hybrid functionals like B3LYP are sometimes employed on the optimized geometries, as they are recommended for quantitatively modeling proton transfer reactions. nih.gov

Analysis of Noncovalent Interactions (QTAIM, NBO, NCIplot)

Beyond the primary covalent bond between mercury and sulfur, noncovalent interactions play a critical role in the structure, stability, and function of methylmercury-cysteine complexes, especially within a protein environment. nih.govacs.org Several theoretical tools are used to analyze these weak interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis identifies bond critical points (BCPs) and bond paths between atoms, providing evidence for the existence of an interaction. nih.govacs.org In studies of methylmercury-cysteine, QTAIM has been used to characterize "Spodium bonds" (SpBs), which are noncovalent interactions involving the Group 12 element mercury. nih.govacs.org The presence of a BCP between the mercury atom and an electron-rich atom (like oxygen or another sulfur) confirms the existence of these stabilizing contacts. nih.govacs.org

Natural Bond Orbital (NBO): NBO analysis provides insight into orbital interactions, particularly donor-acceptor interactions that contribute to bonding and noncovalent stabilization. nih.govacs.org For methylmercury-cysteine complexes, NBO calculations focus on second-order perturbation analysis to evaluate the stabilization energy arising from orbital overlaps, such as the interaction between a lone pair (LP) of an oxygen or sulfur atom and an empty orbital on the mercury atom. nih.govacs.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govacs.org The MEP is mapped onto the electron density surface, with colors indicating different potential values (typically red for electron-rich, negative potential regions and blue for electron-poor, positive potential regions).

For methylmercury-cysteine, MEP analysis reveals the electrostatic nature of its interactions. scm.comnih.gov The surface around the mercury atom in the CH₃Hg-S- moiety shows a region of positive electrostatic potential (an electropositive belt). nih.gov This positive region indicates that the mercury atom is susceptible to nucleophilic attack and can engage in favorable electrostatic interactions with nearby electron-rich atoms (Lewis bases), such as the oxygen atoms of the protein backbone or other amino acid side chains. nih.govacs.org This analysis helps to rationalize the observed geometries and interaction patterns found in protein structures. nih.gov

Structural and Conformational Analysis of Methylmercury-Cysteine Complexes in Proteins (PDB Analysis)

The Protein Data Bank (PDB) is a repository of experimentally determined 3D structures of biological macromolecules. Analyzing PDB entries that contain methylmercury bound to cysteine residues provides invaluable, real-world data on the structural and conformational properties of this complex in a biological matrix. nih.govacs.org

A systematic search and analysis of the PDB can reveal key geometric parameters and recurring interaction motifs. For example, a 2023 study analyzing PDB structures found that out of 34 entries containing methylmercury, 20 had the mercury atom coordinated to a cysteine sulfur. nih.govacs.org This analysis yielded hundreds of noncovalent contacts, which were further analyzed based on distance and angle criteria. nih.govacs.org Such PDB analyses have been crucial in identifying and characterizing the prevalence of Spodium bonds between the mercury atom of the methylmercury-cysteine adduct and nearby electron-donating atoms (N, O, or S) within the protein. nih.govacs.org This empirical data provides a foundation for building and validating the theoretical models discussed in the preceding sections.

Interactive Data Table: PDB Analysis of Methylmercury-Cysteine Contacts

This table summarizes findings from a survey of the Protein Data Bank (PDB) for structures containing methylmercury coordinated to cysteine residues.

PDB Structures AnalyzedCoordinated to CysteineResulting Noncovalent Contacts (Spodium Bonds)Interacting Atoms (A)
3420586Nitrogen (N), Oxygen (O), Sulfur (S)
Data sourced from a 2023 analysis of the Protein Data Bank. nih.govacs.org

Interactive Data Table: Theoretical Methods and Their Applications

This table outlines the application of various advanced theoretical methods to the study of methylmercury cysteine.

MethodologyApplication to this compoundKey Findings
Density Functional Theory (DFT) Calculation of binding energies, reaction pathways, and electronic structure. acs.orgresearchgate.netQuantifies the stability of the Hg-S bond and activation barriers for oxidation. acs.orgacs.org
Activation Strain Analysis (ASA) Decomposition of reaction energy barriers into strain and interaction components. acs.orgresearchgate.netReveals that stabilizing interaction energies, rather than reactant strain, facilitate oxidation. acs.org
Solvent-Assisted Proton Exchange (SAPE) Modeling the explicit role of water in proton transfer steps. nih.govscm.comDemonstrates the importance of the solvent environment for accurate reactivity predictions. scm.com
QTAIM, NBO, NCIplot Analysis and visualization of noncovalent interactions. nih.govacs.orgIdentifies and characterizes stabilizing "Spodium bonds" in protein structures. nih.govacs.org
Molecular Electrostatic Potential (MEP) Mapping of electrostatic charge distribution. scm.comnih.govHighlights the electropositive nature of the mercury atom, predisposing it to nucleophilic interactions. nih.gov
PDB Analysis Structural and conformational analysis of complexes in proteins. nih.govacs.orgProvides experimental evidence and geometric parameters for theoretical modeling. nih.govacs.org

Q & A

Basic: What experimental models are used to study methylmercury-cysteine transport mechanisms in mammalian systems?

Answer: Rat intestinal everted sacs and ligated intestinal segments are standard models to investigate methylmercury-cysteine absorption. These models allow direct measurement of pH-dependent transport (via hB0AT1) and energy-dependent uptake inhibition using compounds like probenecid . Zebrafish embryos and HEK293 cells overexpressing OCTN1 are also employed to study transporter-mediated excretion and demethylation . Renal handling can be assessed using murine models, where methylmercury-cysteine S-conjugates are tracked via transporters like OAT1 in proximal tubules .

Basic: How do researchers optimize methylmercury extraction from biological samples for analytical quantification?

Answer: Response Surface Methodology (RSM) is used to optimize variables: acid concentration (3–12 M), cysteine concentration (0.5–2% w/v), solvent volume (3–9 mL), and extraction time (10–30 min). Validation includes regression analysis (r² ≥ 0.977) and recovery tests (e.g., 94% recovery under optimal conditions: 12.2 M acid, 2.4% cysteine, 35 min) using GC-microelectron capture detectors (LOD: 7 ng/g) .

Basic: What biomarkers indicate methylmercury-cysteine toxicity in renal and hepatic tissues?

Answer: In kidneys, mercury accumulation in the cortex and outer medulla correlates with inorganic mercury fractions (up to 80% at 24 hours post-exposure in rats). Hepatic biomarkers include organic mercury fractions (70–90% in primate livers) and exosomal vesicles in culture media, indicating secretory lysosomal involvement .

Advanced: How does molecular mimicry theory explain methylmercury-cysteine transport across biological barriers?

Answer: Computational chemistry and X-ray absorption spectroscopy reveal structural similarities between methylmercury-cysteine and methionine, suggesting mimicry of amino acid transporters (e.g., LAT1). However, the mimicry is not exact; instead, the Lα-region similarity enables binding to transporters like OCTN1 and OAT1, facilitating uptake into neurons and placental cells .

Advanced: What methodologies are used to resolve contradictions in methylmercury-cysteine detoxification pathways?

Answer: Contradictions (e.g., selenium’s role in detoxification) are addressed using isotopic tracing (e.g., Hg stable isotopes) in zebrafish embryos and HEK293 cells. OCTN1-knockout models show reduced demethylation, while selenoneine co-administration enhances excretion via exosomal vesicles, quantified using LC-ICP-MS .

Advanced: How do conserved cysteine residues in microbial proteins influence methylmercury biosynthesis?

Answer: Site-directed mutagenesis of hgcA and hgcB genes in anaerobic bacteria identifies Cys73 and Cys93 as critical for methylation. Cysteine sulfhydryl groups facilitate Hg(II) binding and methyl transfer, confirmed via cysteine-blocking assays and mercury LIII-edge XANES .

Basic: What ethical considerations apply when studying methylmercury-cysteine neurotoxicity in developmental models?

Answer: In utero rodent studies require strict adherence to FINER criteria (Feasible, Novel, Ethical). Dose-response protocols must minimize maternal mortality (e.g., <5 mg Hg/kg in rats) and track fetal brain mercury distribution (cerebrum > cerebellum > hippocampus) using ICP-MS .

Advanced: How do computational models predict methylmercury-cysteine interactions with antioxidant systems like glutathione?

Answer: Density Functional Theory (DFT) simulations compare binding affinities of methylmercury-cysteine versus NAC (N-acetylcysteine) to glutathione reductase. Kinetic assays (e.g., stopped-flow spectroscopy) validate predictions, showing NAC’s superior ability to reduce oxidative stress by restoring glutathione activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.